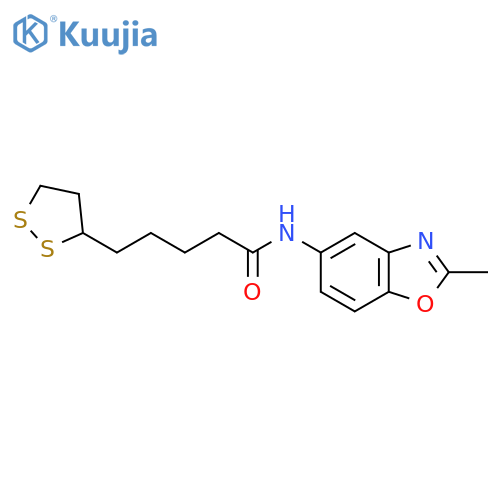Cas no 1015999-07-1 (5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide)

1015999-07-1 structure
商品名:5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 化学的及び物理的性質
名前と識別子
-
- AKOS001422201
- EN300-26606643
- 1015999-07-1
- Z141952932
- 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
-
- インチ: 1S/C16H20N2O2S2/c1-11-17-14-10-12(6-7-15(14)20-11)18-16(19)5-3-2-4-13-8-9-21-22-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,18,19)
- InChIKey: KHTJFFNKLIHJFL-UHFFFAOYSA-N
- ほほえんだ: S1C(CCS1)CCCCC(NC1C=CC2=C(C=1)N=C(C)O2)=O
計算された属性
- せいみつぶんしりょう: 336.09662023g/mol
- どういたいしつりょう: 336.09662023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 106Ų
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26606643-0.25g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26606643-1.0g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26606643-5g |
1015999-07-1 | 90% | 5g |
$2235.0 | 2023-09-13 | ||
| Enamine | EN300-26606643-10g |
1015999-07-1 | 90% | 10g |
$3315.0 | 2023-09-13 | ||
| Enamine | EN300-26606643-0.05g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26606643-2.5g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26606643-1g |
1015999-07-1 | 90% | 1g |
$770.0 | 2023-09-13 | ||
| Enamine | EN300-26606643-10.0g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
| Enamine | EN300-26606643-0.1g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26606643-0.5g |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide |
1015999-07-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 |
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1015999-07-1 (5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
